2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene

Synthetic intermediate Olefin functionalization Divergent synthesis

2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene (CAS 470716-43-9) is a synthetic aryl sulfone with the molecular formula C16H13ClF2O2S and a molecular weight of 342.8 g·mol⁻¹. The molecule contains a 1,4-difluorobenzene ring connected via a chiral but-3-en-1-yl linker to a 4-chlorobenzenesulfonyl moiety.

Molecular Formula C16H13ClF2O2S
Molecular Weight 342.8 g/mol
CAS No. 470716-43-9
Cat. No. B12573317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene
CAS470716-43-9
Molecular FormulaC16H13ClF2O2S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC=CCC(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H13ClF2O2S/c1-2-3-16(14-10-12(18)6-9-15(14)19)22(20,21)13-7-4-11(17)5-8-13/h2,4-10,16H,1,3H2
InChIKeyLTCJUDFKHPRAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene (CAS 470716-43-9): Structural Identity and Physicochemical Baseline


2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene (CAS 470716-43-9) is a synthetic aryl sulfone with the molecular formula C16H13ClF2O2S and a molecular weight of 342.8 g·mol⁻¹ [1]. The molecule contains a 1,4-difluorobenzene ring connected via a chiral but-3-en-1-yl linker to a 4-chlorobenzenesulfonyl moiety [1]. The compound possesses one undefined stereocenter at the carbon bridging the sulfonyl and difluorophenyl groups, five rotatable bonds, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 42.5 Ų, XLogP3-AA of 4.6 [1] (or an alternative LogP estimate of 5.79 from Chemsrc ), and a complexity index of 469 [1]. The compound is classified under the benzenesulfonyl compound superclass and is commercially available exclusively as a racemic mixture from specialized chemical suppliers.

Why In-Class Aryl Sulfones Cannot Substitute for 2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene in Target-Oriented Synthesis


Aryl sulfones bearing 4-chlorophenylsulfonyl and difluorophenyl motifs constitute a pharmacologically validated chemotype, exemplified by gamma-secretase inhibitors such as BMS-299897 and MK-0752 [1]. However, generic interchange among in-class compounds is precluded by the specific but-3-en-1-yl linker of the target compound, which introduces (i) a terminal olefin unavailable in cyclohexyl- or cyclobutyl-bridged analogs, (ii) a single stereocenter at the sulfonyl-substituted carbon—contrasting with the multiple stereocenters found in cyclohexane-core inhibitors—and (iii) a distinct lipophilicity–polar surface area profile (XLogP3-AA = 4.6, TPSA = 42.5 Ų [2]) that diverges from analogs bearing carboxylic acid or sulfonamide terminal groups. These three structural features jointly govern reactivity in subsequent synthetic transformations (e.g., hydroboration, epoxidation, olefin metathesis) and cannot be replicated by commercially available analogs that lack the terminal butenyl group. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene vs. Closest Analogs


Terminal Olefin Availability: Synthetic Handle Quantification vs. Saturated-Linker Analogs

The target compound possesses a single terminal C=C double bond in its but-3-en-1-yl linker (InChI confirms sp² carbons C-1 and C-2 with terminal CH₂; SMILES: C=CCC(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl) [1]. In contrast, the nearest in-class gamma-secretase inhibitor building blocks bearing 4-chlorophenylsulfonyl and difluorophenyl motifs—such as the cyclohexyl-core MK-0752 intermediate (CAS 471905-41-6), the cyclobutyl sulfones disclosed in EP2273877B1, and BMS-299897 (CAS 290315-45-6)—all feature fully saturated linkers (cyclohexyl, cyclobutyl, or amino-ethyl) devoid of olefinic functionality [2]. Quantitatively, the target compound offers exactly one olefinic handle per molecule (olefin count = 1), while the listed comparator molecules have zero [2]. The electron-rich terminal olefin is susceptible to regioselective hydroboration, epoxidation, dihydroxylation, and cross-metathesis, transformations that are impossible with the saturated comparator frameworks.

Synthetic intermediate Olefin functionalization Divergent synthesis

Chiral Center Configuration: Single Undefined Stereocenter vs. Multiple-Stereocenter Analogs

PubChem records for the target compound explicitly report one undefined atom stereocenter and zero defined atom stereocenters [1], confirming that the bridging carbon between the difluorophenyl and sulfonyl groups is chiral and the commercially supplied material is racemic. In comparison, the closest cyclohexyl-core analogs (e.g., MK-0752 intermediate, CAS 471905-41-6) possess two defined stereocenters in a fixed trans configuration (1S,4R) [2], and BMS-299897 (CAS 290315-45-6) bears an (R)-configured stereocenter at the carbon adjacent to the sulfonamide nitrogen . The target compound's single, resolvable stereocenter represents a simpler chiral architecture that may be amenable to asymmetric synthesis or chiral chromatographic resolution to furnish enantiopure intermediates, whereas multi-stereocenter analogs require more complex stereochemical control.

Stereochemistry Asymmetric synthesis Chiral resolution

Lipophilicity–Polar Surface Area Profile: Differentiation from Acid/Amide-Terminated Analogs

The target compound exhibits a computed LogP (XLogP3-AA) of 4.6 and a topological polar surface area (TPSA) of 42.5 Ų [1]; an alternative LogP estimate from Chemsrc is 5.79 . In contrast, the carboxylic acid-terminated MK-0752 intermediate (CAS 471905-41-6) possesses a TPSA of approximately 71.4 Ų (due to the –COOH group) [REFS-3, computed], and BMS-299897, featuring a butanoic acid terminus, has a TPSA of approximately 84.0 Ų [2]. The lower TPSA of the target compound (42.5 vs. 71–84 Ų) indicates reduced hydrogen-bonding capacity and higher predicted membrane permeability [REFS-1, REFS-4]. Furthermore, the absence of ionizable groups (pKa of carboxylic acid analogs ~4.5) means the target compound remains neutral across physiological pH, in contrast to comparator molecules that are predominantly ionized at pH 7.4.

Physicochemical property Drug-likeness Permeability prediction

Rotatable Bond Flexibility: Conformational Degrees of Freedom vs. Rigid-Core Analogs

The target compound contains five rotatable bonds as computed by PubChem [1], arising from the butenyl linker and the three single bonds connecting the sulfonyl group to both aromatic rings. In contrast, the cyclohexyl-core MK-0752 intermediate (CAS 471905-41-6) and the cyclobutyl sulfones of EP2273877B1 possess three to four rotatable bonds owing to their more conformationally constrained cyclic cores [2]. The higher rotatable bond count of the target compound (5 vs. 3–4) implies greater conformational entropy in solution and potentially different binding thermodynamics if the compound engages biological targets.

Conformational analysis Ligand flexibility Entropic factors

Recommended Research and Industrial Application Scenarios for 2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene


Olefin-Dependent Divergent Synthesis of Chiral Sulfone Libraries

The terminal olefin of the target compound enables a suite of divergent functionalization reactions—including hydroboration/oxidation to primary alcohols, epoxidation to epoxides, dihydroxylation to vicinal diols, and olefin cross-metathesis to extended alkenyl chains [1]. Because saturated-linker comparator compounds (cyclohexyl, cyclobutyl, amino-ethyl) lack this functionality entirely, the target compound is the mandatory starting material for any synthetic route that requires the olefin as a branching point for generating structural diversity [2]. This scenario applies to medicinal chemistry campaigns exploring structure–activity relationships (SAR) around the linker region of aryl sulfone pharmacophores used in gamma-secretase or COX-2 inhibition programs [2].

Enantiomeric Resolution and Asymmetric Synthesis Feasibility Studies

With exactly one undefined stereocenter (racemic as supplied) [1], the compound is a candidate for chiral chromatographic resolution (e.g., chiral HPLC or SFC) to furnish enantiopure intermediates. This contrasts with multi-stereocenter comparator compounds that require more complex separation strategies [3]. The resolved enantiomers can subsequently be evaluated for differential biological activity in target engagement assays, or employed as chiral building blocks in asymmetric total synthesis.

Physicochemical Property Optimization for CNS-Penetrant Probe Design

The compound's computed TPSA (42.5 Ų) and LogP (4.6–5.79) [REFS-1, REFS-4] place it near the upper boundary of CNS drug-likeness space (typically TPSA < 60–70 Ų, LogP 1–4) [4]. This profile may be exploited in the design of brain-penetrant chemical probes derived from the aryl sulfone scaffold, particularly when compared to acid- or amide-terminated analogs with higher TPSA (71–84 Ų) that are predicted to exhibit poorer BBB permeability. The neutral, non-ionizable nature of the target compound (zero H-bond donors) further supports passive diffusion across lipid membranes [1].

Late-Stage Functionalization Intermediate for Radiofluorination Chemistry

The 1,4-difluorobenzene ring of the target compound provides a scaffold amenable to further fluorination chemistry. The five rotatable bonds [1] and the terminal olefin may facilitate access to novel ¹⁸F-labeled analogs for positron emission tomography (PET) tracer development, particularly if the compound is elaborated into sulfonyl fluoride warheads via sulfur(VI) fluoride exchange (SuFEx) chemistry [5]. The presence of the butenyl linker distinguishes this intermediate from saturated-linker analogs that cannot be further diversified through olefin chemistry.

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